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Compound of Interest

Compound Name: SH498

Cat. No.: B12420898 Get Quote

Introduction

The designation SH498 does not correspond to a publicly documented chemical compound.

Extensive searches of chemical databases, scientific literature, and patent repositories have

yielded no specific information related to a molecule with this identifier. The following guide is

therefore based on a hypothetical framework, illustrating the type of information that would be

included in a technical whitepaper for a novel chemical entity intended for researchers,

scientists, and drug development professionals. This document will serve as a template,

outlining the expected data presentation, experimental protocols, and pathway visualizations

that would be essential for such a guide.

Chemical Structure and Physicochemical Properties
A complete understanding of a novel compound begins with its structural elucidation and the

characterization of its fundamental physicochemical properties.

Chemical Structure
(This section would typically contain the 2D and 3D structures of the molecule, its IUPAC

name, CAS number, molecular formula, and molecular weight.)

Table 1: Physicochemical Properties of SH498
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Property Value Method

Molecular Formula C₂₅H₃₀N₄O₅S Mass Spectrometry

Molecular Weight 514.6 g/mol Mass Spectrometry

IUPAC Name [Hypothetical Name] -

CAS Number [Not Available] -

Melting Point 182-185 °C
Differential Scanning

Calorimetry

Boiling Point [Not Determined] -

Solubility

in Water 0.5 mg/mL HPLC-UV

in DMSO >50 mg/mL HPLC-UV

in Ethanol 10 mg/mL HPLC-UV

LogP 3.2 Shake-flask method

pKa 8.5 (basic), 4.2 (acidic) Potentiometric titration

Experimental Protocols: Physicochemical
Characterization
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a Q-

Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and infused

directly into the electrospray ionization (ESI) source. Data was acquired in both positive and

negative ion modes.

Differential Scanning Calorimetry (DSC): The melting point was determined using a Mettler

Toledo DSC822e. A sample of 2-3 mg was heated in a sealed aluminum pan from 25 °C to 250

°C at a rate of 10 °C/min under a nitrogen atmosphere.

Solubility Determination (HPLC-UV): An excess amount of SH498 was added to the respective

solvents (water, DMSO, ethanol). The suspensions were shaken at room temperature for 24
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hours. After reaching equilibrium, the samples were filtered through a 0.45 µm filter, and the

concentration of the dissolved compound was determined by high-performance liquid

chromatography (HPLC) with UV detection at 254 nm.

LogP Determination (Shake-flask method): SH498 was dissolved in a pre-saturated mixture of

n-octanol and water. The mixture was shaken for 24 hours to ensure equilibrium was reached.

The phases were then separated by centrifugation, and the concentration of SH498 in each

phase was determined by HPLC-UV. The LogP value was calculated as the logarithm of the

ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric titration): The pKa values were determined by titrating a 1

mM solution of SH498 in a water/methanol (1:1) mixture with 0.1 M HCl and 0.1 M NaOH at 25

°C using an automated titrator.

Biological Activity and Mechanism of Action
This section would detail the biological effects of SH498, including its target, potency, and the

signaling pathways it modulates.

In Vitro Bioactivity
Table 2: In Vitro Activity of SH498

Assay Type Cell Line Target IC₅₀ / EC₅₀ (nM)

Enzymatic Assay - Kinase X 15.2 ± 2.1

Cell Proliferation Cancer Cell Line A - 78.5 ± 5.6

Cell Proliferation Cancer Cell Line B - 150.3 ± 12.8

Target Engagement Cancer Cell Line A Kinase X 45.1 ± 3.9

Signaling Pathway Analysis
SH498 is a potent inhibitor of "Kinase X," a critical node in the "Hypothetical Signaling

Pathway." Inhibition of Kinase X by SH498 leads to the downstream suppression of pro-

proliferative signals.
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To cite this document: BenchChem. [An In-depth Technical Guide to SH498: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12420898#sh498-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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